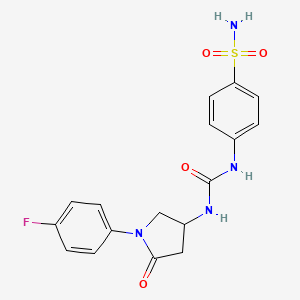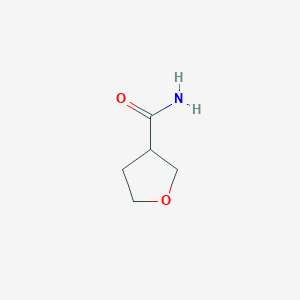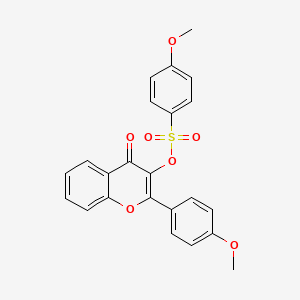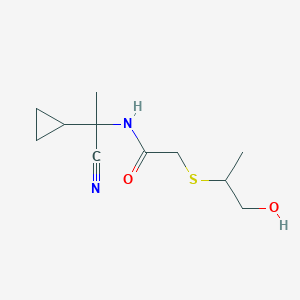![molecular formula C22H20N2O5 B2820261 5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1021222-46-7](/img/structure/B2820261.png)
5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Pharmaceutical Applications
This compound has shown potential as an immunomodulator . Research indicates that derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety can modulate immune responses, making them useful in the treatment of diseases such as cancer and infectious diseases . These compounds can be formulated into pharmaceutical compositions that enhance the body’s immune response to target and eliminate diseased cells.
Organic Light-Emitting Diodes (OLEDs)
In the field of materials science, this compound is used in the development of blue-emissive organic light-emitting diodes (OLEDs) . The incorporation of the dihydrobenzo[b][1,4]dioxin structure into OLED materials has been shown to improve the efficiency and stability of blue light emission . This makes it valuable for applications in display technologies and lighting, where high efficiency and longevity are crucial.
Synthetic Chemistry
The compound is also significant in synthetic chemistry . It serves as a building block for the synthesis of various complex molecules. The presence of multiple functional groups allows for diverse chemical modifications, enabling the creation of new compounds with tailored properties for specific applications . This versatility is particularly useful in drug discovery and development, where novel compounds are continually sought.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a lead compound in drug design. Its unique structure allows for the optimization of pharmacokinetic and pharmacodynamic properties, making it a promising candidate for the development of new therapeutic agents . Researchers can modify its structure to enhance its efficacy, reduce side effects, and improve patient outcomes.
Biological Research
The compound is used in biological research to study its effects on various biological pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding disease mechanisms at the molecular level . This can lead to the identification of new drug targets and the development of more effective treatments for a range of diseases.
Material Science
In material science, this compound is investigated for its potential in creating advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical, thermal, and optical properties . This makes it useful in a variety of applications, from electronics to aerospace engineering, where high-performance materials are essential.
Future Directions
The future research directions for this compound could involve further exploration of its potential uses in various applications, such as in the construction of organic light-emitting devices , or as immunomodulators . More research is needed to fully understand its properties and potential applications.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c1-24-13-21(29-14-15-5-3-2-4-6-15)18(25)12-17(24)22(26)23-16-7-8-19-20(11-16)28-10-9-27-19/h2-8,11-13H,9-10,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKKXPFUOMMHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide](/img/structure/B2820182.png)
![3-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2820183.png)

![5-[3-(3,5-dimethoxyphenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2820185.png)
![N-[4-(1,3-benzodioxol-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B2820186.png)
![2-Methyl-3-[4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B2820189.png)
![4-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2820191.png)
![(4-Chlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2820192.png)


![4-[(oxolan-2-yl)methyl]-3-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2820201.png)